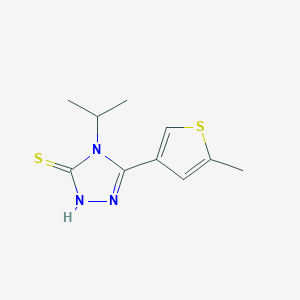
4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C10H13N3S2 . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with an isopropyl group, a thienyl group, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring. This ring system is aromatic and can participate in pi-stacking interactions. The sulfur atoms in the thienyl and thiol groups are likely to be involved in any potential reactivity .Physical And Chemical Properties Analysis
Some basic physical and chemical properties can be inferred from the structure. For example, the presence of the thiol group might give the compound a characteristic smell. The compound is likely to have moderate polarity due to the presence of the polar triazole and thiol groups .科学的研究の応用
Synthesis and Antimicrobial Activities
4-Isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, a derivative of 1,2,4-triazole, has been explored for its potential in synthesizing new compounds with antimicrobial activities. The synthesis of these derivatives often involves reactions with various aldehydes or acids, leading to a diverse range of compounds. These synthesized compounds are then screened for their antimicrobial properties against various bacteria and fungi, showing potential as agents in combating microbial infections (Bayrak et al., 2009).
Pharmaceutical Properties and Drug Development
The triazole derivatives have been extensively studied for their pharmacological properties, including their effects on the central nervous system (CNS) in animal models. The studies aim to determine the potential therapeutic applications of these compounds, particularly in CNS-related disorders. The focus is on understanding the relationship between the chemical structure of these derivatives and their biological activity, which is crucial for the development of new pharmaceuticals (Maliszewska-Guz et al., 2005).
Structural and Chemical Analysis
In-depth structural and chemical analyses of the 1,2,4-triazole derivatives, including the compound , have been conducted. These studies involve techniques like X-ray diffractometry, IR, NMR, and mass spectral analysis to elucidate the molecular structure and properties. Such analyses are vital for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and drug design (Castiñeiras et al., 2018).
Corrosion Inhibition
Another interesting application area is the use of triazole derivatives as corrosion inhibitors. These compounds have been evaluated for their effectiveness in protecting metals like mild steel in corrosive environments, such as hydrochloric acid solutions. The efficiency of these inhibitors is often studied through a combination of weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques, highlighting their potential in industrial applications (Yadav et al., 2013).
特性
IUPAC Name |
3-(5-methylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-6(2)13-9(11-12-10(13)14)8-4-7(3)15-5-8/h4-6H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRVQGIAFXHNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NNC(=S)N2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)

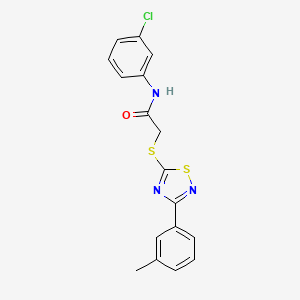
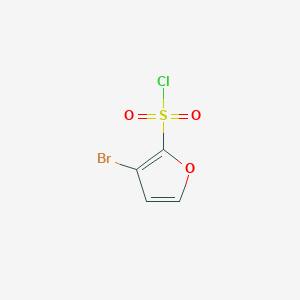

![(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2637941.png)
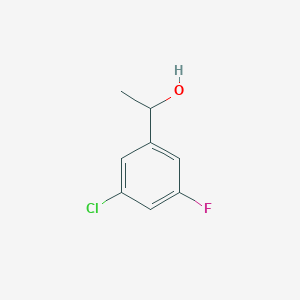
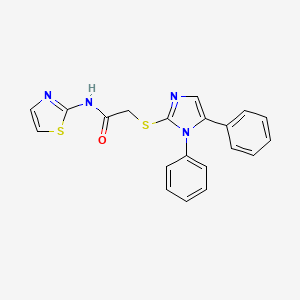
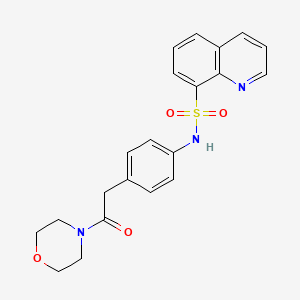
![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)
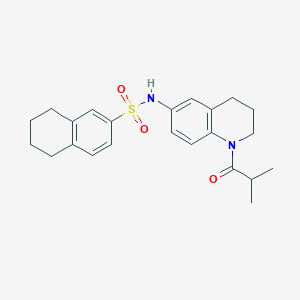
![5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2637953.png)
![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637954.png)